2-Methyl-1,2-oxazolidine-5-carbaldehyde

Stability Hydrolysis Medicinal Chemistry

Unstable oxazolidine intermediates often degrade during multi-step synthesis, reducing yields. The 2-methyl substitution in this compound significantly enhances hydrolytic stability over 2-phenyl analogs, ensuring integrity through aqueous workups. • Enhanced stability minimizes premature ring-opening, improving overall yield in medicinal chemistry campaigns. • Serves as a photoredox-active precursor for mild C-C bond cleavage (E(ox) < 1.3 V vs SCE). • Dual aldehyde and masked amino-alcohol functionality enables selective library synthesis of β-amino alcohols. Supplied with rigorous quality control for reliable procurement.

Molecular Formula C5H9NO2
Molecular Weight 115.13 g/mol
CAS No. 184845-85-0
Cat. No. B12562821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1,2-oxazolidine-5-carbaldehyde
CAS184845-85-0
Molecular FormulaC5H9NO2
Molecular Weight115.13 g/mol
Structural Identifiers
SMILESCN1CCC(O1)C=O
InChIInChI=1S/C5H9NO2/c1-6-3-2-5(4-7)8-6/h4-5H,2-3H2,1H3
InChIKeyXSVYCKZVOZHLCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-1,2-oxazolidine-5-carbaldehyde (CAS 184845-85-0) Procurement Guide


2-Methyl-1,2-oxazolidine-5-carbaldehyde (CAS 184845-85-0) is a five-membered N,O-heterocyclic building block belonging to the oxazolidine class . It features a methyl substituent at the 2-position and a reactive carbaldehyde group at the 5-position, with a molecular weight of 115.13 g/mol . This compound serves as a versatile intermediate in organic synthesis, particularly valued for the dual reactivity conferred by its aldehyde functionality and the protected 1,2-amino alcohol motif embedded within the oxazolidine ring system .

Why Generic Substitution of 2-Methyl-1,2-oxazolidine-5-carbaldehyde Fails


Generic substitution within the oxazolidine family is precluded by the dramatic impact of N- and C-substituents on hydrolytic stability and reaction profiles. The target compound's 2-methyl substitution confers significantly enhanced hydrolytic stability compared to 2-phenyl analogs, a critical property for storage and for use in aqueous or multi-step reaction sequences [1]. Conversely, while 2-oxo analogs (oxazolidinones) offer superior stability, they lack the N-alkyl ring-opening potential and specific electronic environment of the parent oxazolidine, which is essential for certain transformations such as photoredox-catalyzed alkyl radical generation [2]. Thus, a generic 'oxazolidine-5-carbaldehyde' cannot replicate the precise balance of stability and reactivity inherent to this specific 2-methyl derivative.

Quantitative Evidence for 2-Methyl-1,2-oxazolidine-5-carbaldehyde Differentiation


Hydrolytic Stability of 2-Methyl Oxazolidines vs. 2-Phenyl Analogs

A systematic 1H NMR study of oxazolidine hydrolysis demonstrates that derivatives bearing a methyl group at the 2-position exhibit superior stability compared to those with a 2-phenyl substituent [1].

Stability Hydrolysis Medicinal Chemistry

Oxidation Potential of 2-Substituted Oxazolidines as Radical Precursors

2-Substituted-1,3-oxazolidines, a class to which the target compound belongs, possess a low oxidation potential (E(ox) < 1.3 V vs SCE), enabling their use as precursors for alkyl radicals under mild photoredox conditions [1]. This contrasts with 2-oxo-oxazolidines (oxazolidinones), which are not suited for this specific C–C bond cleavage transformation.

Photoredox Catalysis Radical Chemistry Synthetic Methods

Selective Reactivity of the Carbaldehyde Group vs. Ring-Opening

The presence of the 5-carbaldehyde group offers a distinct synthetic handle for chemoselective transformations, such as reductive amination or Grignard additions, while the oxazolidine ring remains intact as a masked 1,2-amino alcohol [1]. In contrast, N-Boc-2,2-dimethyloxazolidine-5-carbaldehydes, while valuable for peptide isostere synthesis, possess different steric and electronic properties and are not direct substitutes [2].

Synthetic Methodology Chemoselectivity Building Blocks

Application Scenarios for 2-Methyl-1,2-oxazolidine-5-carbaldehyde


Multi-Step Synthesis Requiring Prolonged Stability to Ambient Moisture

For synthetic routes where an oxazolidine intermediate must withstand exposure to atmospheric moisture or aqueous workup conditions over several steps, the enhanced hydrolytic stability of the 2-methyl derivative compared to 2-phenyl analogs [1] minimizes premature ring-opening and improves overall yield. This is particularly critical in medicinal chemistry campaigns where intermediates may be stored or shipped between sites.

Photoredox-Catalyzed Generation of Alkyl Radicals

In research groups developing mild, visible-light-driven methods for alkyl radical generation, 2-methyl-1,2-oxazolidine-5-carbaldehyde serves as a specialized precursor. Its low oxidation potential (E(ox) < 1.3 V vs SCE), a characteristic of 2-substituted oxazolidines [1], enables C–C bond cleavage under photoredox conditions, a transformation not accessible with more stable oxazolidinone alternatives. This application is at the forefront of modern synthetic methodology.

Construction of β-Amino Alcohol Libraries

The compound's dual functionality—a reactive aldehyde and a masked, methyl-protected 1,2-amino alcohol—makes it an ideal building block for the synthesis of β-amino alcohols and their derivatives [1]. These structures are core motifs in numerous bioactive molecules and chiral ligands, and the ability to selectively manipulate the aldehyde while the oxazolidine ring remains intact provides a strategic advantage in library synthesis.

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